molecular formula C4H7ClN2OS B2642683 3-Methoxyisothiazol-5-amine hydrochloride CAS No. 2138563-00-3

3-Methoxyisothiazol-5-amine hydrochloride

Cat. No. B2642683
CAS RN: 2138563-00-3
M. Wt: 166.62
InChI Key: QITYCPCCERBPPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyisothiazol-5-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN2OS . It is also known by several other names, including 5-Amino-3-methylisothiazole hydrochloride and 3-methyl-isothiazol-5-ylamine hydrochloride .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as aminothiazole Schiff base ligands, has been reported. These compounds were synthesized by reacting 1,3-thiazol-2-amine and 6-ethoxy-1,3-benzothiazole-2-amine separately with 3-methoxy-2-hydroxybenzaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChIKey ZRTGHKVPFXNDHE-UHFFFAOYSA-N . The compound’s canonical SMILES is CC1=NSC(=C1)N.Cl .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 150.63 g/mol . It has two hydrogen bond donors and several hydrogen bond acceptors .

Scientific Research Applications

Selective Inhibitors of Glial GABA Uptake

A study explored the synthesis, stereochemistry, and pharmacology of selective inhibitors of glial GABA uptake, focusing on the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole and its analogues. These compounds were investigated for their effects on GABA uptake mechanisms, potentially relevant for neurological research and therapy (Falch et al., 1999).

Corrosion Control

Research into the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium provides insights into the compound's application in corrosion control. This study might reflect the broader applications of similar compounds in materials science and engineering (Bentiss et al., 2009).

Antimicrobial Activities

The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives underscore the potential application of similar compounds in developing antimicrobial agents. This could indicate the relevance of "3-Methoxyisothiazol-5-amine hydrochloride" in such research domains (Bektaş et al., 2007).

Genotoxicity Studies

A study on the genotoxicity of a novel 5-HT2C receptor agonist highlights the importance of evaluating the safety profiles of chemical compounds, potentially relevant to the assessment of "this compound" (Kalgutkar et al., 2007).

properties

IUPAC Name

3-methoxy-1,2-thiazol-5-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c1-7-4-2-3(5)8-6-4;/h2H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITYCPCCERBPPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.